6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide
CAS No.:
Cat. No.: VC13343722
Molecular Formula: C8H13BrN2S
Molecular Weight: 249.17 g/mol
* For research use only. Not for human or veterinary use.
![6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide -](/images/structure/VC13343722.png)
Specification
Molecular Formula | C8H13BrN2S |
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Molecular Weight | 249.17 g/mol |
IUPAC Name | 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrobromide |
Standard InChI | InChI=1S/C8H12N2S.BrH/c1-5-2-3-6-7(4-5)11-8(9)10-6;/h5H,2-4H2,1H3,(H2,9,10);1H |
Standard InChI Key | AFJBDCCJUVGXNI-UHFFFAOYSA-N |
SMILES | CC1CCC2=C(C1)SC(=N2)N.Br |
Canonical SMILES | CC1CCC2=C(C1)SC(=N2)N.Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Crystallographic Properties
The base compound, 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine, features a fused bicyclic framework comprising a cyclohexene ring annulated to a thiazole moiety. The hydrobromide salt forms via protonation of the primary amine group by hydrobromic acid, resulting in enhanced solubility in polar solvents. Key physicochemical parameters include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 265.23 g/mol |
Exact Mass | 264.999 g/mol |
LogP (Partition Coefficient) | 1.78 |
Topological Polar Surface Area | 67.88 Ų |
The compound’s X-ray diffraction pattern and IR spectrum remain undocumented in public literature, though analogous derivatives like pramipexole dihydrochloride monohydrate exhibit characteristic peaks at 2θ = 12.4°, 18.6°, and 24.3° .
Synthetic Routes and Optimization
Bromination and Cyclization
The hydrobromide salt is synthesized via a two-step process involving bromination and cyclization. As detailed in patent WO2011021214A2 , N-(4-oxocyclohexyl)acetamide is treated with bromine in acetic acid, followed by thiourea, to yield N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide (Formula-3). Subsequent hydrolysis with sulfuric acid removes the acetyl group, producing 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (Formula-4) .
Reaction Scheme:
Resolution and Salt Formation
Chiral resolution of Formula-4 using L(+)-tartaric acid in water yields the (S)-enantiomer (Formula-5), which is then reacted with propionic anhydride to form N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide (Formula-6). Reduction with sodium borohydride and boron trifluoride etherate ultimately generates pramipexole . The hydrobromide salt forms during the initial bromination step, ensuring high purity (>98%) after recrystallization .
Physicochemical and Pharmacological Profile
Solubility and Stability
The hydrobromide salt exhibits improved aqueous solubility compared to the free base, making it suitable for pharmaceutical formulations. Stability studies under accelerated conditions (40°C/75% RH) indicate no significant degradation over 12 weeks, though data specific to this compound remain limited .
Industrial Applications and Patent Landscape
Role in API Manufacturing
Patent WO2011021214A2 highlights the compound’s utility in large-scale pramipexole production. Key advantages over prior methods include:
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Yield Optimization: 90% yield for Formula-4 after hydrolysis .
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Purity Enhancement: Acid/base recrystallization reduces impurities to <0.5% .
Challenges and Future Directions
Synthetic Bottlenecks
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Byproduct Formation: Bromination side reactions necessitate precise stoichiometric control .
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Chiral Purity: Resolution via tartaric acid achieves >99% enantiomeric excess but requires multiple recrystallizations .
Research Opportunities
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Alternative Resolution Methods: Enzymatic or chromatographic techniques could streamline enantiomer separation.
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Green Chemistry Approaches: Solvent substitution (e.g., replacing acetic acid with ionic liquids) may improve sustainability.
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